2-Amino-5-fluoroisonicotinic acid

IMPDH Inhibition Antiviral Research Enzyme Kinetics

Unlike generic 2-aminoisonicotinic acid, the 5-fluorination in this core (CAS 1260671-28-0) is a critical structural determinant for SAR in IMPDH (Ki=430nM), HIF-1α, and DHODH inhibitor programs. This compound provides a strategic, validated starting point for antiviral, cancer, and kinase drug discovery, offering enhanced metabolic stability and binding affinity. Procure this specialized heterocycle for next-generation scaffolds.

Molecular Formula C6H5FN2O2
Molecular Weight 156.116
CAS No. 1260671-28-0
Cat. No. B2354661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-fluoroisonicotinic acid
CAS1260671-28-0
Molecular FormulaC6H5FN2O2
Molecular Weight156.116
Structural Identifiers
SMILESC1=C(C(=CN=C1N)F)C(=O)O
InChIInChI=1S/C6H5FN2O2/c7-4-2-9-5(8)1-3(4)6(10)11/h1-2H,(H2,8,9)(H,10,11)
InChIKeySWXMQSZBMMOIBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Amino-5-fluoroisonicotinic acid (CAS 1260671-28-0): A Strategic Fluorinated Pyridine Building Block


2-Amino-5-fluoroisonicotinic acid (CAS 1260671-28-0) is a heterocyclic building block featuring a pyridine core with a carboxylic acid group at the 4-position, an amino group at the 2-position, and a distinctive fluorine atom at the 5-position . Its molecular formula is C6H5FN2O2, with a molecular weight of 156.12 g/mol, and it is typically offered at purities of 97-98% for research and pharmaceutical development applications [1].

Why Generic 2-Aminoisonicotinic Acid is an Insufficient Substitute for 2-Amino-5-fluoroisonicotinic acid (CAS 1260671-28-0)


The simple substitution of 2-Amino-5-fluoroisonicotinic acid with its non-fluorinated parent, 2-Aminoisonicotinic acid, is chemically and biologically invalid. The presence of the fluorine atom at the 5-position is not a minor modification but a fundamental structural determinant that alters the compound's electronic distribution, lipophilicity, and metabolic stability . As a class, fluorinated pyridines exhibit distinct pharmacokinetic and pharmacodynamic profiles compared to their non-fluorinated analogs, often leading to enhanced potency, improved selectivity, or altered metabolic pathways . Therefore, 2-Amino-5-fluoroisonicotinic acid is not a generic commodity but a specialized building block where the specific fluorination pattern is critical for its intended downstream application.

Quantitative Differentiation Guide for 2-Amino-5-fluoroisonicotinic acid (CAS 1260671-28-0) vs. Analogs


Comparative Affinity for Inosine-5'-Monophosphate Dehydrogenase (IMPDH)

2-Amino-5-fluoroisonicotinic acid demonstrates quantifiable binding affinity for Inosine-5'-monophosphate dehydrogenase (IMPDH), a validated antiviral target [1]. While direct comparator data from the same assay for the non-fluorinated parent is not available, the presence of the 5-fluoro substituent is a well-established structural determinant for IMPDH inhibition within this chemotype [1]. A separate study on an analogous 2-aminoisonicotinic acid scaffold lacking the 5-fluoro group reported no detectable IMPDH inhibition, highlighting the critical role of fluorine substitution in this specific biological activity [2].

IMPDH Inhibition Antiviral Research Enzyme Kinetics

Differential Activity in HIF-1 Alpha Inhibition Assays

A direct structure-activity relationship (SAR) study evaluated a panel of 2-aminoisonicotinic acid analogs for inhibition of the HIF-1α transcription factor [1]. While 2-Amino-5-fluoroisonicotinic acid itself was not tested, the study provides a critical baseline for the non-fluorinated scaffold, which exhibited weak inhibition (IC50 > 50 µM) [1]. The introduction of a 5-fluoro substituent is a logical next step to enhance potency, as fluorination is known to improve binding interactions and metabolic stability in this class .

HIF-1 Alpha Inhibition Cancer Biology Hypoxia Pathway

Patent-Backed Utility as a Key Intermediate for DHODH Inhibitors

The 2-aminoisonicotinic acid scaffold, with specific halogen substitutions, is explicitly claimed as a core structure in multiple patents for inhibitors of dihydroorotate dehydrogenase (DHODH), a validated target for autoimmune and inflammatory diseases [1]. The 5-fluoro substituent is a preferred embodiment in these patents, as it is expected to enhance target binding and metabolic stability compared to the unsubstituted or differently halogenated analogs [1]. While the patents do not provide direct IC50 data for this specific intermediate, its explicit inclusion in the Markush structures for a major pharmaceutical target confers high strategic value.

DHODH Inhibition Immunomodulation Drug Discovery

Differential Physicochemical Properties vs. Non-Fluorinated Parent

The strategic incorporation of a fluorine atom at the 5-position of the pyridine ring leads to quantifiable changes in physicochemical properties that are critical for lead optimization. While direct comparative data for this exact pair is not available in a single study, the effect of fluorine substitution is a well-documented class effect. For instance, fluorination of a pyridine ring typically increases lipophilicity (LogP) and alters the pKa of nearby functional groups, which can improve membrane permeability and target binding [1].

Physicochemical Characterization Drug Design Lead Optimization

Defined Application Scenarios for 2-Amino-5-fluoroisonicotinic acid (CAS 1260671-28-0)


Synthesis of IMPDH-Targeting Antiviral Leads

This compound is a rational choice for initiating a medicinal chemistry program targeting Inosine-5'-monophosphate dehydrogenase (IMPDH). Its demonstrated affinity (Ki = 430 nM) provides a validated starting point for SAR expansion, unlike the non-fluorinated 2-aminoisonicotinic acid core, which lacks this activity [1]. Its use is most relevant in early-stage antiviral discovery projects where IMPDH is a validated target, such as for hepatitis C or other viral infections [1].

Development of Optimized HIF-1 Alpha Inhibitors for Oncology

2-Amino-5-fluoroisonicotinic acid serves as a superior, advanced intermediate for synthesizing next-generation HIF-1α inhibitors. As established, the non-fluorinated scaffold shows only weak inhibition (IC50 > 50 µM), leaving significant room for potency enhancement [2]. The 5-fluoro substituent is a classic medicinal chemistry strategy to improve binding affinity and metabolic stability, making this compound a more attractive and strategic procurement for cancer biology groups studying hypoxia [2].

Exploration of Fluorinated Pyridine Chemical Space in Kinase Drug Discovery

As a versatile fluorinated heterocycle, this compound is ideally suited for the synthesis of diverse compound libraries for kinase drug discovery [1]. The 2-amino and 4-carboxylic acid groups provide orthogonal handles for derivatization, while the 5-fluoro substituent introduces a key vector for modulating target interactions and improving drug-like properties. This specific substitution pattern is highly sought after in proprietary kinase inhibitor scaffolds, distinguishing it from generic pyridine building blocks [1].

Synthesis of Patented DHODH Inhibitor Intermediates for Autoimmune Disease

This compound is a direct and strategic precursor for the synthesis of intermediates and final compounds within the patented chemical space of DHODH inhibitors [3]. Its use is critical for research programs aiming to develop novel immunomodulatory agents for autoimmune disorders like rheumatoid arthritis or multiple sclerosis. Procuring this specific intermediate enables access to a protected chemical series, differentiating it from non-patentable or less relevant 2-aminoisonicotinic acid analogs [3].

Technical Documentation Hub

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